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Compound Focus: Ribociclib Succinate

CAS No.: 1374639-75-4

Cat. No.: S002726

Ribociclib Pharmacokinetic & ADME Profile

Parameter Summary of Findings

Absorption Rapidly absorbed; Tmax ~2.4 hours; oral bioavailability is ~66% in humans at 600
mg [1].

Distribution Extensive tissue distribution. Passes placental barrier and into milk in animal studies

[2]. Moderately to highly permeable [1].

Metabolism Primarily hepatic. Main enzyme: CYP3A4 (major pathway); FMO3 (minor pathway)
[2]. Major metabolites: M4 (N-desmethyl) via CYP3A4; M13 (N-hydroxylated) via
FMO3 [2].

Excretion Feces (~69%, 17% as unchanged drug); Urine (~23%, 7% as unchanged drug) [2].
Estimated elimination: ~84% hepatic metabolism, ~7% renal, ~8% intestinal, ~1%
biliary [2].

Elimination Mean half-life is approximately 32 hours [1].

Half-life
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Metabolic Pathways and Key Enzymes

The following diagram illustrates the primary metabolic pathways of ribociclib and the enzymes involved,
based on data from the human ADME study [2].

Ribociclib Metabolic Pathways
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Experimental Protocols from Key Studies

To support the data presented, here are the methodologies from several pivotal studies.

e Human ADME Study [2]

o Objective: To determine the mass balance, metabolic profile, and routes of excretion of
ribociclib in humans.

o Design: A single oral dose of 600 mg [**C]-radiolabeled ribociclib was administered to six
healthy male volunteers.
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o Sample Analysis: Mass balance was determined by measuring total radioactivity in blood,
plasma, urine, and feces over time. Metabolite profiling and identification were conducted using
liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

e Tumor Tissue Penetration Study (Glioblastoma) [3]

o Objective: To assess ribociclib concentration and activity in brain tumors.

o Design: Patients with recurrent glioblastoma received ribociclib (600 mg/day) for 8-21 days
before surgical resection.

o Sample Analysis: Total and unbound drug concentrations were measured in plasma,
cerebrospinal fluid (CSF), and different regions of tumor tissue using a validated LC-MS/MS
method. Pharmacodynamic effects were analyzed via immunohistochemistry on tumor
specimens.

¢ Drug-Drug Interaction Study (Rats) [4] [5]

o Objective: To evaluate the pharmacokinetic interaction between ribociclib and the
anticoagulants rivaroxaban and apixaban.

o Design: Male Sprague-Dawley rats were divided into groups receiving the drugs as
monotherapy or in combination. Blood concentrations were measured using UPLC-MS/MS.

o Analysis: Pharmacokinetic parameters (AUC, Cmax) were calculated and compared to
determine the extent of interaction.

Key Considerations for Researchers

e Dosing Adjustments: The standard 600 mg starting dose can be reduced to 400 mg or 200 mg to
manage adverse events like neutropenia and QTc prolongation while maintaining efficacy [6].

¢ Drug-Drug Interactions: As a strong CYP3A4 inhibitor, ribociclib can significantly increase exposure
to co-administered drugs that are CYP3A4/P-gp substrates (e.g., rivaroxaban, apixaban),
necessitating careful management [4] [1].

¢ Inter-individual Variability: The LEANORA study found no significant association between CYP3A5
genotype and ribociclib exposure in Black patients, highlighting that some known sources of PK
variability for other drugs may not apply to ribociclib [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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